DMBA-SIL-Mal-MMAE vs. Val-Cit-MMAE: β-Glucuronidase Cleavage Specificity Differentiates Linker Release Mechanism
DMBA-SIL-Mal-MMAE utilizes a β-glucuronic acid moiety as the enzyme recognition element for lysosomal β-glucuronidase cleavage, a mechanism distinct from the cathepsin B-dependent valine-citrulline dipeptide system employed in widely used MMAE-ADCs such as brentuximab vedotin [1]. β-glucuronidase expression is transcriptionally upregulated and lysosomally localized in multiple solid tumor cell lines, providing a tumor-selective enzymatic trigger that is orthogonal to the cathepsin B pathway [2]. The DMBA scaffold incorporates a self-immolative para-aminobenzyloxycarbonyl (PABC) spacer that undergoes spontaneous 1,6-elimination upon glucuronide hydrolysis, releasing unmodified MMAE without residual linker fragments [3].
| Evidence Dimension | Linker cleavage mechanism and enzyme dependency |
|---|---|
| Target Compound Data | DMBA-SIL-Mal: β-glucuronidase-dependent cleavage in lysosomal compartment (pH 4.5-5.5) |
| Comparator Or Baseline | Val-Cit-PABC-MMAE (e.g., brentuximab vedotin linker): cathepsin B-dependent proteolytic cleavage |
| Quantified Difference | Different enzyme substrate specificity; orthogonal release pathway; β-glucuronidase shows elevated expression in transcriptomic profiling of solid tumor lysosomes |
| Conditions | Mechanistic classification based on linker chemical structure and enzymatic cleavage specificity; β-glucuronidase expression validated by transcriptomic and proteomic profiling of solid tumor cell lines |
Why This Matters
Selection of β-glucuronidase-cleavable versus cathepsin B-cleavable linkers provides an orthogonal release mechanism that may circumvent resistance pathways associated with differential protease expression across tumor types.
- [1] Quintana JM, et al. Radiation Cleaved Drug-Conjugate Linkers Enable Local Payload Release. Bioconjug Chem. 2022;33(8):1474-1484. doi:10.1021/acs.bioconjchem.2c00246 View Source
- [2] US Patent 20250057969A1. Conjugates Comprising Cleavable Linkers. Filed Aug 15, 2023. Published Feb 14, 2025. View Source
- [3] Jeffrey SC, et al. WO2007011968A2: β-Glucuronide-Linker Drug Conjugates. ImmunoGen, Inc. Filed 2006. View Source
